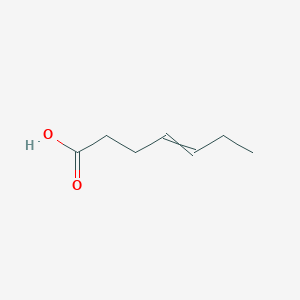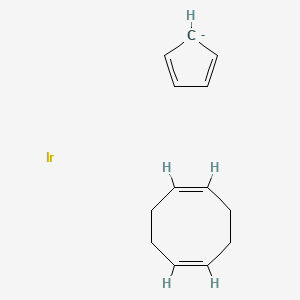
((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is an organometallic compound that features iridium as the central metal atom coordinated with cycloocta-1,5-diene and cyclopenta-2,4-dien-1-yl ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” typically involves the reaction of iridium precursors with cycloocta-1,5-diene and cyclopenta-2,4-dien-1-yl ligands under controlled conditions. Common iridium precursors include iridium chloride or iridium acetylacetonate. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) species.
Reduction: Reduction reactions can convert iridium(III) back to iridium(I).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents like hydrogen gas or sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology and Medicine
While specific applications in biology and medicine may not be well-documented, organometallic compounds like this one are being explored for their potential use in drug development and as imaging agents.
Industry
In industry, the compound’s catalytic properties are leveraged in processes such as the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” exerts its effects typically involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other iridium complexes with different ligands, such as:
- Iridium(III) chloride
- Iridium acetylacetonate
- Iridium cyclooctadiene complexes
Uniqueness
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other iridium complexes.
Propiedades
Número CAS |
12154-82-4 |
|---|---|
Fórmula molecular |
C13H17Ir- |
Peso molecular |
365.49 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;cyclopenta-1,3-diene;iridium |
InChI |
InChI=1S/C8H12.C5H5.Ir/c1-2-4-6-8-7-5-3-1;1-2-4-5-3-1;/h1-2,7-8H,3-6H2;1-5H;/q;-1;/b2-1-,8-7-;; |
Clave InChI |
QZPRVUGDXOFRNK-GCOBPYNFSA-N |
SMILES isomérico |
C1/C=C\CC/C=C\C1.[CH-]1C=CC=C1.[Ir] |
SMILES canónico |
C1CC=CCCC=C1.[CH-]1C=CC=C1.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)


![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)


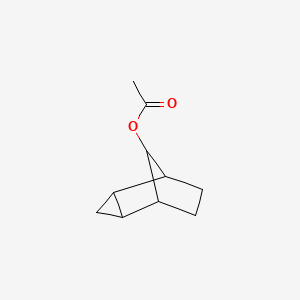
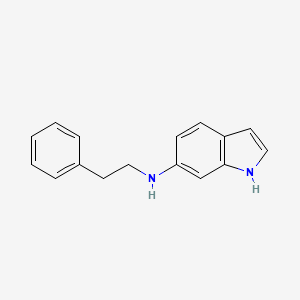

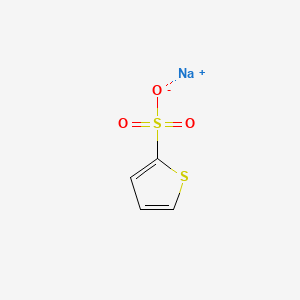

![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
